SMANT hydrochloride

Description

Properties

IUPAC Name |

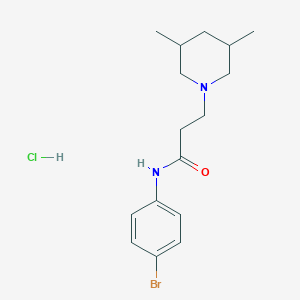

N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O.ClH/c1-12-9-13(2)11-19(10-12)8-7-16(20)18-15-5-3-14(17)4-6-15;/h3-6,12-13H,7-11H2,1-2H3,(H,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQESCHFXROUCOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)CCC(=O)NC2=CC=C(C=C2)Br)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SMANT Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMANT hydrochloride is a small molecule inhibitor of the Hedgehog (Hh) signaling pathway. Its primary mechanism of action is the inhibition of the translocation of the G protein-coupled receptor, Smoothened (Smo), to the primary cilium. This event is a critical activation step in the canonical Hedgehog signaling cascade. SMANT hydrochloride has been demonstrated to inhibit both wild-type Smoothened and a constitutively active oncogenic mutant (SmoM2), suggesting a mechanism distinct from many other Smo antagonists. This guide provides a detailed overview of its mechanism, the underlying signaling pathway, experimental protocols for its characterization, and quantitative data regarding its activity.

Introduction to the Hedgehog Signaling Pathway and the Role of Smoothened

The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of several cancers, including basal cell carcinoma and medulloblastoma. The central transducer of the Hh signal is the seven-transmembrane protein Smoothened (Smo).

In the absence of a Hedgehog ligand (such as Sonic Hedgehog, Shh), the receptor Patched (Ptch1) localizes to the primary cilium and inhibits Smo, preventing its entry into the cilium. Upon binding of Shh to Ptch1, the inhibitory effect on Smo is relieved. This allows Smo to translocate to and accumulate in the primary cilium, initiating a downstream signaling cascade that leads to the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3) and the subsequent expression of Hh target genes. The translocation of Smo to the primary cilium is therefore a pivotal event in the activation of the Hedgehog pathway.

The Core Mechanism of Action of SMANT Hydrochloride

SMANT hydrochloride exerts its inhibitory effect on the Hedgehog pathway by directly interfering with the ciliary translocation of Smoothened. In the presence of a Hedgehog signaling agonist, such as Sonic Hedgehog (Shh), SMANT hydrochloride prevents the accumulation of Smo within the primary cilium.[1][2][3] This action effectively blocks the downstream signaling cascade, leading to the suppression of Gli-mediated transcription.

A key feature of SMANT hydrochloride's mechanism is its ability to inhibit both the ligand-dependent activation of wild-type Smo and the ligand-independent activity of the oncogenic SmoM2 mutant with similar efficacy.[1][3] This suggests that SMANT hydrochloride may act through a mechanism that is distinct from other Smo antagonists that are less effective against certain drug-resistant Smo mutations.[1] The inhibitory action of SMANT is not easily overcome by high concentrations of Smo agonists like SAG, further supporting the notion of a unique mechanism of action that may involve a different binding site on Smo or an indirect modulation of its activity.[1]

Signaling Pathway Diagram

Caption: The Hedgehog signaling pathway and the inhibitory action of SMANT hydrochloride.

Quantitative Data

The inhibitory activity of SMANT hydrochloride has been quantified through cell-based assays measuring the translocation of a Smoothened-EGFP fusion protein to the primary cilium.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 1.1 µM | Inhibition of Shh-induced Smo::EGFP accumulation in the primary cilium of a stable NIH/3T3 cell line. | [1] |

| Activity against SmoM2 | Similar efficacy to wild-type Smo | Inhibition of constitutive SmoM2 accumulation in the primary cilium. | [1] |

Experimental Protocols

The following is a detailed methodology for the key experiment used to characterize the mechanism of action of SMANT hydrochloride, based on the protocol described by Wang et al. (2012).[1]

Smoothened Ciliary Translocation Assay

This assay is designed to quantify the accumulation of Smoothened in the primary cilium in response to Hedgehog pathway activation and its inhibition by test compounds.

Cell Line:

-

A stable NIH/3T3 cell line co-expressing a human Smoothened-EGFP fusion protein (Smo::EGFP) and an Inversin-tagRFPT fusion protein (Ivs::tagRFPT). The Ivs::tagRFPT serves as a marker for the primary cilium.

Reagents:

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Bovine Calf Serum (BCS)

-

Penicillin-Streptomycin

-

Sonic Hedgehog (Shh) conditioned medium or purified Shh ligand

-

SMANT hydrochloride (or other test compounds) dissolved in DMSO

-

Paraformaldehyde (PFA)

-

Hoechst 33342 nuclear stain

-

Phosphate Buffered Saline (PBS)

Protocol:

-

Cell Plating: Plate the stable Smo::EGFP; Ivs::tagRFPT NIH/3T3 cells in 96-well or 384-well imaging plates at a density that allows for the formation of a confluent monolayer with primary cilia.

-

Serum Starvation and Treatment: Once the cells reach confluence, replace the growth medium with low serum medium (e.g., 0.5% BCS in DMEM) to promote ciliogenesis.

-

Add the Hedgehog pathway agonist (e.g., Shh conditioned medium) to induce Smo translocation.

-

Concurrently, add SMANT hydrochloride or other test compounds at various concentrations. Include a DMSO vehicle control.

-

Incubate the cells for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

-

Cell Fixation and Staining:

-

Carefully aspirate the medium.

-

Wash the cells once with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Stain the nuclei with Hoechst 33342 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Imaging:

-

Acquire images using a high-content automated imaging system.

-

Capture images in three channels: DAPI (for Hoechst-stained nuclei), GFP (for Smo::EGFP), and RFP (for Ivs::tagRFPT).

-

-

Image Analysis:

-

Use automated image analysis software to identify individual cells based on the nuclear stain.

-

Identify the primary cilium in each cell using the Ivs::tagRFPT signal.

-

Quantify the intensity of the Smo::EGFP signal within the defined primary cilium region.

-

The percentage of cells with ciliary Smo::EGFP accumulation or the mean fluorescence intensity of ciliary Smo::EGFP is determined for each treatment condition.

-

-

Data Analysis:

-

Normalize the data to the positive (Shh-treated) and negative (vehicle-treated) controls.

-

Generate dose-response curves and calculate the IC50 value for SMANT hydrochloride by fitting the data to a four-parameter logistic equation.

-

Experimental Workflow Diagram

Caption: Workflow for the Smoothened ciliary translocation assay.

Conclusion

SMANT hydrochloride is a valuable research tool for studying Hedgehog signaling. Its mechanism of action, centered on the inhibition of Smoothened translocation to the primary cilium, provides a specific point of intervention in the pathway. The ability of SMANT hydrochloride to inhibit both wild-type and a key oncogenic mutant of Smo highlights its potential for further investigation in contexts of drug-resistant cancers. The experimental protocols and data presented in this guide offer a comprehensive technical overview for researchers and drug development professionals working in the field of Hedgehog pathway biology and oncology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Selective Identification of Hedgehog Pathway Antagonists By Direct Analysis of Smoothened Ciliary Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective identification of hedgehog pathway antagonists by direct analysis of smoothened ciliary translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of SMANT Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMANT hydrochloride, with the chemical name N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride, is a significant small molecule inhibitor of the Hedgehog (Hh) signaling pathway. It acts as an antagonist to the G protein-coupled receptor Smoothened (Smo), a key transducer of the Hh signal. Notably, SMANT hydrochloride exhibits a unique mechanism of action by inhibiting the ciliary accumulation of both wild-type Smo and its oncogenic, drug-resistant mutant form, SmoM2.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of SMANT hydrochloride, tailored for professionals in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of SMANT hydrochloride is presented in Table 1. This data is compiled from various commercial suppliers and available certificates of analysis.

| Property | Value | Reference |

| Chemical Name | N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride | N/A |

| Synonyms | SMANT HCl | N/A |

| Molecular Formula | C₁₆H₂₃BrN₂O · HCl | N/A |

| Molecular Weight | 375.73 g/mol | N/A |

| CAS Number | 1177600-74-6 | N/A |

| Appearance | White to off-white solid | N/A |

| Purity | ≥98% (typically by HPLC) | N/A |

| Solubility | Soluble in DMSO and water | N/A |

| Storage | Store at room temperature, desiccated | N/A |

Synthesis of SMANT Hydrochloride

While the seminal publication by Wang et al. in ACS Chemical Biology (2012) identified and characterized the biological activity of SMANT, the detailed synthetic route is not extensively publicly documented in the primary search results. However, based on the chemical structure, a plausible synthetic pathway involves a multi-step process, likely culminating in an amidation reaction followed by salt formation. A representative, though not explicitly confirmed, synthetic scheme is outlined below.

2.1. Postulated Synthetic Route

A logical approach to the synthesis of SMANT hydrochloride would involve two key fragments: 3,5-dimethylpiperidine and a derivative of 3-bromopropanoic acid linked to 4-bromoaniline.

Step 1: Amide Formation The synthesis likely proceeds via the formation of an amide bond between 4-bromoaniline and a suitable 3-halopropanoyl halide, such as 3-chloropropionyl chloride, to yield an N-(4-bromophenyl)-3-halopropanamide intermediate.

Step 2: Nucleophilic Substitution The resulting intermediate would then undergo a nucleophilic substitution reaction with 3,5-dimethylpiperidine. The piperidine nitrogen attacks the electrophilic carbon bearing the halogen, displacing it and forming the carbon-nitrogen bond to yield the free base of SMANT.

Step 3: Hydrochloride Salt Formation Finally, the SMANT free base is treated with hydrochloric acid (HCl) in a suitable solvent, such as diethyl ether or a mixture of methanol and ether, to precipitate the hydrochloride salt. The resulting solid is then typically isolated by filtration and dried under vacuum.

Characterization of SMANT Hydrochloride

The identity and purity of synthesized SMANT hydrochloride are confirmed using a suite of standard analytical techniques. While specific spectral data from the primary literature is not available in the search results, certificates of analysis from suppliers confirm that the structure is consistent with data from ¹H NMR and HPLC.

3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method to assess the purity of SMANT hydrochloride. A typical analysis would involve a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, often with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA). The compound's purity is determined by the area of its corresponding peak relative to the total peak area in the chromatogram. Purity levels are generally reported to be ≥98%.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of SMANT hydrochloride by identifying the chemical environment of all protons in the molecule. Although the actual spectrum is not publicly available, a theoretical ¹H NMR spectrum would show characteristic signals corresponding to the protons of the 4-bromophenyl group, the propanamide linker, and the 3,5-dimethylpiperidine moiety.

3.3. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of SMANT hydrochloride. For the free base (C₁₆H₂₃BrN₂O), the expected exact mass would be approximately 338.10 g/mol for the major isotopes. In the mass spectrum, one would expect to observe the molecular ion peak [M+H]⁺ at m/z corresponding to the protonated free base.

3.4. Infrared (IR) Spectroscopy

IR spectroscopy would be used to identify the functional groups present in SMANT hydrochloride. Key expected absorption bands would include N-H stretching and bending vibrations from the amide group, C=O stretching of the amide, C-N stretching, and aromatic C-H and C=C vibrations from the bromophenyl ring.

Mechanism of Action and Signaling Pathway

SMANT hydrochloride is an antagonist of the Smoothened (Smo) receptor, a central component of the Hedgehog (Hh) signaling pathway.[1][2][3][4]

4.1. The Hedgehog Signaling Pathway

The Hedgehog signaling pathway is crucial during embryonic development and is implicated in tumorigenesis when aberrantly activated. In the "off" state (in the absence of a Hedgehog ligand like Sonic Hedgehog, Shh), the receptor Patched (PTCH1) inhibits the activity of Smoothened (Smo), preventing it from localizing to the primary cilium. This leads to the proteolytic processing of the GLI family of transcription factors into their repressor forms (GLI-R), which in turn keeps Hh target gene expression off.

In the "on" state, the binding of Shh to PTCH1 alleviates the inhibition of Smo, allowing it to translocate to and accumulate in the primary cilium. This initiates a signaling cascade that prevents the cleavage of GLI proteins, leading to their conversion into activator forms (GLI-A). These activated transcription factors then move to the nucleus and induce the expression of Hh target genes, which are involved in cell proliferation and survival.

4.2. SMANT Hydrochloride's Point of Intervention

SMANT hydrochloride exerts its inhibitory effect by preventing the Shh-induced accumulation of Smo in the primary cilium.[1][2][3][4] This is a critical step in the activation of the Hh pathway. A significant advantage of SMANT is its ability to also inhibit the oncogenic mutant SmoM2, which is resistant to some other Smo antagonists.[1][2][3][4]

Caption: Hedgehog signaling pathway and the inhibitory action of SMANT hydrochloride.

Experimental Protocols

5.1. General Workflow for Characterization of a Smoothened Inhibitor

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a novel Smoothened inhibitor like SMANT hydrochloride.

References

- 1. Selective Identification of Hedgehog Pathway Antagonists By Direct Analysis of Smoothened Ciliary Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective identification of hedgehog pathway antagonists by direct analysis of smoothened ciliary translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

SMANT Hydrochloride: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMANT hydrochloride, chemically identified as N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride, is a novel small molecule inhibitor of the Hedgehog (Hh) signaling pathway. It acts as an antagonist of Smoothened (Smo), a key transmembrane protein in this pathway. This technical guide provides a comprehensive overview of the available preclinical data on SMANT hydrochloride, focusing on its mechanism of action, in vitro efficacy, and the experimental protocols used for its characterization.

Mechanism of Action

SMANT hydrochloride exerts its inhibitory effect on the Hedgehog signaling pathway by directly targeting the Smoothened protein. The accumulation of Smo within the primary cilium is a critical activation step in the Hh cascade. SMANT hydrochloride has been shown to block the Sonic hedgehog (Shh)-driven localization of Smo to the primary cilium[1][2].

A significant characteristic of SMANT is its ability to inhibit both the wild-type Smoothened and the constitutively active oncogenic mutant, SmoM2. This suggests a potential therapeutic advantage in cancers harboring this mutation, which can confer resistance to other Smo antagonists[1][2]. Unlike some Smo antagonists that are sensitive to competition by Smo agonists like SAG, SMANT's inhibitory action is less affected by high concentrations of SAG[1][2].

Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and is aberrantly activated in various cancers. In the "off" state, the receptor Patched (PTCH) inhibits Smoothened (SMO), preventing downstream signaling. Upon binding of a Hedgehog ligand (such as Shh) to PTCH, this inhibition is relieved, allowing SMO to translocate to the primary cilium and activate the GLI family of transcription factors, leading to the expression of target genes involved in cell proliferation and survival. SMANT hydrochloride intervenes by preventing the ciliary accumulation of SMO, thus keeping the pathway in its "off" state.

Figure 1: Hedgehog Signaling Pathway and the Mechanism of Action of SMANT Hydrochloride.

Quantitative Preclinical Data

The primary quantitative data available for SMANT hydrochloride focuses on its in vitro potency in inhibiting Smoothened ciliary translocation.

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| SMANT | Inhibition of Shh-induced Smo::EGFP ciliary accumulation | NIH/3T3 | 1.1 | [3] |

| SMANT-2 (analogue) | Inhibition of Shh-induced Smo::EGFP ciliary accumulation | NIH/3T3 | 1.6 | [3] |

Note: Comprehensive in vitro efficacy data across a panel of cancer cell lines, in vivo efficacy data, pharmacokinetic parameters, and toxicology data for SMANT hydrochloride are not publicly available at this time.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of SMANT hydrochloride and other Smoothened antagonists.

Smoothened Ciliary Translocation Assay

This high-content imaging assay directly visualizes and quantifies the accumulation of Smoothened in the primary cilium.

a. Cell Line and Reagents:

-

NIH/3T3 cells stably expressing a Smoothened-Enhanced Green Fluorescent Protein (Smo::EGFP) fusion protein and a primary cilium marker (e.g., Ivs::tagRFPT).

-

DMEM supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Low serum medium: DMEM with 0.5% FBS.

-

Recombinant Sonic Hedgehog (Shh) ligand.

-

Test compounds (e.g., SMANT hydrochloride) dissolved in DMSO.

-

Paraformaldehyde (PFA) for cell fixation.

-

Hoechst dye for nuclear staining.

b. Experimental Workflow:

-

Seed the stable NIH/3T3 cell line in 96-well imaging plates and grow to confluence.

-

Starve the cells in low serum medium for 18-24 hours to induce ciliogenesis.

-

Treat the cells with a constant concentration of Shh ligand to induce Smo translocation.

-

Concurrently, add test compounds at various concentrations. Include appropriate controls (vehicle, positive control inhibitor).

-

Incubate for 18-24 hours.

-

Fix the cells with 4% PFA.

-

Stain the nuclei with Hoechst dye.

-

Acquire images using a high-content imaging system.

-

Quantify the percentage of cells with Smo::EGFP localized to the primary cilium.

-

Plot the percentage of inhibition against compound concentration and determine the IC50 value using a suitable curve-fitting model.

Figure 2: Experimental Workflow for the Smoothened Ciliary Translocation Assay.

GLI-Luciferase Reporter Assay

This assay measures the transcriptional activity of GLI, the downstream effector of the Hedgehog pathway.

a. Cell Line and Reagents:

-

NIH/3T3 or other suitable cells stably co-transfected with a GLI-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase construct (for normalization).

-

DMEM with 10% FBS, penicillin, and streptomycin.

-

Low serum medium: DMEM with 0.5% FBS.

-

Shh ligand or a Smo agonist (e.g., SAG).

-

Test compounds.

-

Dual-Luciferase® Reporter Assay System.

b. Experimental Workflow:

-

Plate the reporter cell line in a 96-well plate.

-

After 24 hours, switch to low serum medium.

-

Add test compounds at desired concentrations.

-

After a pre-incubation period, stimulate the cells with Shh or SAG.

-

Incubate for an additional 24-48 hours.

-

Lyse the cells according to the luciferase assay kit protocol.

-

Measure firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase signal to the Renilla luciferase signal.

-

Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.

Figure 3: Experimental Workflow for the GLI-Luciferase Reporter Assay.

Cerebellar Granule Neuron Progenitor (CGNP) Proliferation Assay

This assay assesses the effect of Hedgehog pathway inhibitors on the proliferation of primary neuronal progenitor cells, which is dependent on Hh signaling.

a. Materials and Reagents:

-

Postnatal day 7 (P7) mouse cerebella.

-

Dissection medium (e.g., Hibernate-E).

-

Enzymatic digestion solution (e.g., papain-based).

-

Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.

-

Shh ligand.

-

Test compounds.

-

EdU (5-ethynyl-2'-deoxyuridine) for labeling proliferating cells.

-

Click-iT® EdU Alexa Fluor® Imaging Kit.

-

Antibodies for cell-type-specific markers (e.g., Pax6 for CGNPs).

-

DAPI for nuclear counterstaining.

b. Experimental Workflow:

-

Dissect cerebella from P7 mice and mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.

-

Plate the cells on poly-D-lysine coated plates in supplemented Neurobasal medium.

-

Treat the cells with Shh to induce proliferation, along with various concentrations of the test compound.

-

After 48 hours, add EdU to the culture medium for a 2-4 hour pulse to label cells undergoing DNA synthesis.

-

Fix the cells with PFA.

-

Perform the Click-iT® reaction to fluorescently label the incorporated EdU.

-

Perform immunocytochemistry for cell-type-specific markers and counterstain with DAPI.

-

Image the plates and quantify the percentage of EdU-positive CGNPs.

-

Calculate the inhibition of proliferation and determine the IC50 value.

Figure 4: Experimental Workflow for the Cerebellar Granule Neuron Progenitor (CGNP) Proliferation Assay.

Conclusion

SMANT hydrochloride is a potent antagonist of the Smoothened protein, demonstrating a distinct mechanism of action by inhibiting its ciliary accumulation. Its ability to inhibit both wild-type and a clinically relevant mutant form of Smoothened highlights its potential as a therapeutic agent in Hedgehog-driven cancers. The publicly available preclinical data is currently limited to its initial in vitro characterization. Further studies are required to establish a comprehensive preclinical profile, including broader in vitro and in vivo efficacy, pharmacokinetics, and toxicology, to support its advancement in drug development. This guide provides a foundational understanding of SMANT hydrochloride for researchers in the field of oncology and drug discovery.

References

In-Depth Technical Guide to SMANT Hydrochloride: Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMANT hydrochloride is a small molecule inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers. SMANT hydrochloride has been identified as a potent antagonist of Smoothened (Smo), a seven-transmembrane receptor that is a key signal transducer in the Hh pathway. This technical guide provides a comprehensive overview of the target identification and validation of SMANT hydrochloride, including its mechanism of action, quantitative analysis of its activity, and detailed experimental protocols relevant to its characterization.

Introduction to SMANT Hydrochloride and the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a highly conserved signal transduction cascade essential for embryonic patterning and tissue homeostasis. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic hedgehog, Shh) to the twelve-pass transmembrane receptor Patched (Ptch). In the absence of a ligand, Ptch tonically inhibits the activity of Smoothened (Smo). Upon Hh binding, this inhibition is relieved, allowing Smo to translocate to the primary cilium and initiate a downstream signaling cascade that culminates in the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3). Activated Gli proteins translocate to the nucleus and induce the expression of Hh target genes, which regulate cell fate, proliferation, and survival.

Dysregulation of the Hh pathway, often through mutations in Ptch or activating mutations in Smo, leads to constitutive signaling and is a known driver of several cancers, including basal cell carcinoma and medulloblastoma. Consequently, Smo has emerged as a key therapeutic target for the development of anti-cancer agents.

SMANT (Smoothened Antagonist) hydrochloride was identified through a high-content screen designed to directly analyze the ciliary translocation of Smo, a pivotal event in Hh pathway activation[1][2][3].

Target Identification: Smoothened

The primary molecular target of SMANT hydrochloride is the G protein-coupled receptor, Smoothened.

Mechanism of Action

SMANT hydrochloride exerts its inhibitory effect on the Hedgehog pathway by preventing the Sonic hedgehog (Shh)-induced accumulation of Smoothened in the primary cilium[1][2][3]. This ciliary translocation is an essential step for Smo activation and downstream signal propagation. A key characteristic of SMANT is its ability to inhibit both wild-type Smo and the oncogenic mutant SmoM2 with similar efficacy[1][2][3]. Furthermore, its inhibitory action is less susceptible to competition by the Smo agonist SAG, suggesting a binding mode distinct from many other Smo antagonists[1][2][3].

Signaling Pathway

The following diagram illustrates the canonical Hedgehog signaling pathway and the point of intervention by SMANT hydrochloride.

Caption: Hedgehog signaling pathway and the inhibitory action of SMANT hydrochloride.

Quantitative Data

The inhibitory activity of SMANT hydrochloride has been quantified using cell-based assays.

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (Smo::EGFP ciliary accumulation) | 1.1 µM | NIH/3T3 cells expressing Smo::EGFP | [2] |

| Activity against SmoM2 | Similar efficacy to wild-type Smo | Not specified | [1][2][3] |

Target Validation

The validation of Smoothened as the direct target of SMANT hydrochloride is supported by several lines of evidence from the initial characterization studies.

-

Direct Observation of Target Modulation: The primary screening assay directly visualized the inhibition of Smoothened's translocation to the primary cilium, a key activation step[1][2][3].

-

Activity against a Constitutively Active Mutant: SMANT hydrochloride effectively inhibits the oncogenic SmoM2 mutant, which harbors a mutation that renders it constitutively active and often resistant to other Smo antagonists. This indicates that SMANT acts directly on Smo or a closely associated component[1][2][3].

-

Distinct Competition Profile: The observation that the inhibitory effect of SMANT is not easily overcome by high concentrations of the Smo agonist SAG suggests a binding site or mechanism of action that is different from many other Smo inhibitors, further implicating a direct and specific interaction with Smoothened[1][2][3].

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the identification and validation of SMANT hydrochloride's target.

Smoothened Ciliary Translocation Assay

This high-content imaging assay is designed to quantify the accumulation of Smoothened in the primary cilium in response to Hedgehog pathway activation and its inhibition by compounds like SMANT hydrochloride.

Experimental Workflow:

Caption: Workflow for the Smoothened ciliary translocation assay.

Detailed Protocol:

-

Cell Culture and Seeding:

-

Culture NIH/3T3 cells stably expressing a Smoothened-EGFP fusion protein (Smo::EGFP) and a primary cilium marker (e.g., Ivs::tagRFPT) in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Seed cells into 384-well imaging plates at a density that allows for optimal cilia formation and imaging.

-

-

Compound and Shh Treatment:

-

Prepare serial dilutions of SMANT hydrochloride in a suitable solvent (e.g., DMSO).

-

Add the compound dilutions to the cells.

-

Add Shh-conditioned medium to induce Hedgehog pathway activation. Include vehicle controls (DMSO) and positive controls (known Smo antagonists).

-

-

Incubation:

-

Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 18-24 hours.

-

-

Fixation and Staining:

-

Carefully aspirate the medium and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Stain the nuclei with Hoechst 33342 for 10 minutes.

-

Wash the cells again with PBS.

-

-

Imaging and Analysis:

-

Acquire images using an automated high-content imaging system, capturing fluorescence from the EGFP, tagRFPT, and Hoechst channels.

-

Use image analysis software to identify the primary cilia based on the ciliary marker signal and quantify the mean fluorescence intensity of Smo::EGFP within each cilium.

-

Normalize the Smo::EGFP intensity to a control channel or measure the percentage of cilia with Smo accumulation.

-

Plot the normalized data against the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

-

Gli-Luciferase Reporter Assay

This assay measures the transcriptional activity of the Hedgehog pathway by quantifying the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.

Experimental Workflow:

Caption: Workflow for the Gli-luciferase reporter assay.

Detailed Protocol:

-

Cell Culture and Transfection:

-

Use a commercially available Gli-luciferase reporter cell line (e.g., from BPS Bioscience) or transiently transfect a suitable cell line (e.g., NIH/3T3 or HEK293T) with a plasmid containing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase plasmid for normalization.

-

Seed the cells in a 96-well plate.

-

-

Compound and Agonist Treatment:

-

Treat the cells with serial dilutions of SMANT hydrochloride.

-

Add a constant concentration of a Hedgehog pathway agonist (e.g., Shh-conditioned medium or SAG) to all wells except the negative control.

-

-

Incubation:

-

Incubate the plate at 37°C for 24-48 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal by dividing it by the Renilla luciferase signal for each well.

-

Plot the normalized luciferase activity against the concentration of SMANT hydrochloride and fit the data to a dose-response curve to determine the IC₅₀ for the inhibition of Gli-mediated transcription.

-

Off-Target Profile (Hypothetical)

To date, a comprehensive off-target profile for SMANT hydrochloride has not been publicly disclosed. For a drug development program, assessing the selectivity of a lead compound is a critical step to de-risk potential off-target related toxicities. A typical off-target screening strategy would involve:

-

Kinase Panel Screening: Profiling SMANT hydrochloride against a broad panel of kinases to identify any potential off-target inhibition.

-

GPCR Panel Screening: Assessing the activity of SMANT hydrochloride against a panel of G protein-coupled receptors to determine its selectivity for Smoothened.

-

Cell-Based Off-Target Assays: Utilizing cell microarray technologies to screen for binding to a wide array of cell surface and secreted proteins.

Conclusion

SMANT hydrochloride is a valuable research tool and a potential therapeutic lead that targets the Hedgehog signaling pathway through the inhibition of Smoothened. Its unique mechanism of action, particularly its efficacy against the oncogenic SmoM2 mutant, distinguishes it from other Smo antagonists and warrants further investigation. The experimental protocols and data presented in this guide provide a framework for the continued study and development of SMANT hydrochloride and other novel inhibitors of the Hedgehog pathway.

References

- 1. Selective identification of hedgehog pathway antagonists by direct analysis of smoothened ciliary translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Selective Identification of Hedgehog Pathway Antagonists By Direct Analysis of Smoothened Ciliary Translocation - PMC [pmc.ncbi.nlm.nih.gov]

SMANT Hydrochloride: A Technical Guide on Pharmacokinetics and Pharmacodynamics for Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available scientific information regarding SMANT hydrochloride. It is important to note that publicly accessible data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and in vivo efficacy of this compound are limited. The information presented herein is intended for research and drug development professionals.

Introduction

SMANT (Smoothened Antagonist) hydrochloride is a small molecule inhibitor of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. The Hedgehog pathway is a critical regulator of embryonic development and is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma, making it a significant target for therapeutic intervention. SMANT hydrochloride has been identified as an antagonist of Smoothened accumulation, a crucial step in the activation of the Hh pathway. This technical guide summarizes the known pharmacodynamic properties of SMANT hydrochloride, outlines relevant experimental methodologies, and discusses the implications for its potential development as a therapeutic agent.

Physicochemical Properties

A summary of the key physicochemical properties of SMANT hydrochloride is presented in Table 1.

| Property | Value |

| Chemical Name | N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride |

| Molecular Formula | C16H23BrN2O.HCl |

| Molecular Weight | 375.73 g/mol |

| CAS Number | 1177600-74-6 |

| Solubility | Soluble to 20 mM in water and to 100 mM in DMSO |

Pharmacodynamics

Mechanism of Action: Inhibition of Smoothened Signaling

The primary mechanism of action of SMANT hydrochloride is the inhibition of the Hedgehog signaling pathway through the modulation of the Smoothened (Smo) receptor. In the canonical Hedgehog pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor Patched (PTCH1) alleviates the inhibition of Smoothened. This allows Smo to translocate to the primary cilium and initiate a downstream signaling cascade that culminates in the activation of GLI transcription factors and the expression of Hh target genes.

SMANT hydrochloride acts as an antagonist of Smoothened accumulation in the primary cilium. This action prevents the initiation of the downstream signaling cascade, effectively blocking the Hedgehog pathway.

Potency and Efficacy

The inhibitory potency of SMANT hydrochloride has been quantified by its ability to block the Sonic Hedgehog (Shh)-induced accumulation of a Smoothened-EGFP fusion protein in the primary cilium.

| Parameter | Value | Assay |

| IC50 | 1.1 µM | Inhibition of Shh-induced Smo::EGFP accumulation in primary cilia |

IC50: Half-maximal inhibitory concentration

Pharmacokinetics (ADME)

There is currently no publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of SMANT hydrochloride in preclinical species. In silico predictions or early-stage preclinical studies may have been conducted, but the results have not been published in the peer-reviewed literature. The development of any therapeutic candidate would necessitate a thorough investigation of its pharmacokinetic profile to understand its bioavailability, tissue distribution, metabolic fate, and routes of elimination.

Experimental Protocols

Smoothened Ciliary Accumulation Assay

The IC50 value of SMANT hydrochloride was likely determined using a cell-based imaging assay that quantifies the translocation of Smoothened to the primary cilium upon Hedgehog pathway activation. A general protocol for such an assay is outlined below.

Objective: To quantify the inhibitory effect of SMANT hydrochloride on the Shh-induced accumulation of a Smoothened-EGFP fusion protein in the primary cilia of cultured cells.

Materials:

-

NIH/3T3 cells stably expressing a Smoothened-EGFP fusion protein.

-

Sonic Hedgehog (Shh) conditioned media or a purified Shh ligand.

-

SMANT hydrochloride stock solution (in DMSO).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Fixative (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Primary antibody against a ciliary marker (e.g., anti-acetylated tubulin).

-

Fluorescently labeled secondary antibody.

-

DAPI for nuclear staining.

-

High-content imaging system or confocal microscope.

Procedure:

-

Cell Culture: Plate NIH/3T3-Smo-EGFP cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

-

Serum Starvation: To promote ciliogenesis, cells are typically serum-starved for 24 hours prior to treatment.

-

Compound Incubation: Treat the cells with a serial dilution of SMANT hydrochloride for a defined period (e.g., 2 hours). Include appropriate vehicle controls (DMSO).

-

Hedgehog Pathway Activation: Add Shh-conditioned media or purified Shh ligand to the wells (except for the negative control) and incubate for a further period (e.g., 24 hours) to induce Smoothened translocation.

-

Immunofluorescence:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific binding with a suitable blocking buffer.

-

Incubate with a primary antibody against a ciliary marker (e.g., acetylated tubulin).

-

Incubate with a fluorescently labeled secondary antibody.

-

Stain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system or a confocal microscope.

-

Identify primary cilia based on the ciliary marker staining.

-

Quantify the fluorescence intensity of Smo-EGFP within the identified cilia.

-

Normalize the Smo-EGFP intensity to the vehicle-treated, Shh-stimulated control.

-

Plot the normalized intensity against the concentration of SMANT hydrochloride and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Selectivity and Off-Target Effects

There is no publicly available data on the selectivity profile of SMANT hydrochloride against a broader panel of kinases or receptors. As with any small molecule inhibitor, assessing the off-target activity is a critical step in the drug development process to understand potential mechanisms of toxicity and to ensure the observed efficacy is due to on-target engagement. Standard industry practices involve screening the compound against a panel of receptors, ion channels, and enzymes to identify any potential off-target liabilities.

Conclusion

SMANT hydrochloride is a Smoothened antagonist that inhibits the Hedgehog signaling pathway by preventing the accumulation of Smo in the primary cilium. Its demonstrated in vitro potency makes it a valuable research tool for studying Hedgehog pathway biology. However, the lack of publicly available data on its pharmacokinetics, in vivo efficacy, and selectivity profile limits a comprehensive assessment of its therapeutic potential. Further preclinical studies are necessary to characterize its ADME properties, evaluate its efficacy in relevant disease models, and determine its safety profile before it can be considered for clinical development.

A Technical Guide to the Solubility and Stability of SMANT Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMANT (Smoothened Antagonist) hydrochloride is a small molecule inhibitor of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway. By inhibiting the Sonic Hedgehog (Shh)-induced accumulation of Smoothened in the primary cilium, SMANT hydrochloride effectively blocks downstream pathway activation. This mechanism of action makes it a valuable tool for research in developmental biology and oncology, where the Hh pathway is often dysregulated.

This technical guide provides an in-depth overview of the solubility and stability characteristics of SMANT hydrochloride. Understanding these physicochemical properties is paramount for its effective use in preclinical research, from designing in vitro assays to developing appropriate formulations for in vivo studies. This document outlines quantitative solubility data, detailed protocols for solubility and stability assessment, and the relevant biological pathway.

Physicochemical Properties of SMANT Hydrochloride

A summary of the key physicochemical properties of SMANT hydrochloride is presented below.

| Property | Value | Reference |

| Chemical Name | N-(4-Bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride | [1] |

| Molecular Formula | C₁₆H₂₃BrN₂O · HCl | |

| Molecular Weight | 375.73 g/mol | [2] |

| Appearance | White to beige powder/crystalline solid | [3] |

| Purity | ≥98% or ≥99% (by HPLC) | [2] |

| CAS Number | 1177600-74-6 | [2] |

Solubility Studies

The solubility of a compound is a critical determinant of its biological activity and formulation potential. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Quantitative Solubility Data

The solubility of SMANT hydrochloride has been determined in several common laboratory solvents. This data is essential for preparing stock solutions and conducting various biological experiments.

| Solvent | Solubility | Notes |

| Water | Soluble to 20 mM (approx. 7.51 mg/mL) | |

| Water (warmed) | 1 mg/mL, clear solution | |

| DMSO | Soluble to 100 mM (approx. 37.57 mg/mL) | [2] |

Note: To enhance aqueous solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial.[1]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is the gold standard for determining equilibrium solubility, providing a reliable measure of a compound's intrinsic solubility in a given medium.[4]

Objective: To determine the maximum dissolved concentration of SMANT hydrochloride in a specific solvent at a controlled temperature.

Materials:

-

SMANT hydrochloride powder

-

Solvent of interest (e.g., pH 7.4 Phosphate-Buffered Saline)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance and volumetric flasks

Procedure:

-

Preparation: Add an excess amount of SMANT hydrochloride solid to a glass vial. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation has been reached.[5]

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., 5 mL of pH 7.4 PBS) to the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[4]

-

Phase Separation: After equilibration, remove the vial and allow it to stand, permitting the excess solid to sediment. To ensure complete separation of the solid and liquid phases, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes).[4]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. For accuracy, immediately filter the sample through a 0.22 µm syringe filter to remove any remaining microparticulates.

-

Quantification:

-

Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantify the concentration of dissolved SMANT hydrochloride using a validated HPLC-UV method.

-

Prepare a standard curve using known concentrations of SMANT hydrochloride to ensure accurate quantification.

-

Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Measurement.

Stability Studies

Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[6][7] Forced degradation studies are crucial to identify likely degradation products and establish the intrinsic stability of the molecule.

General Stability and Storage

Proper storage is critical to maintain the integrity of SMANT hydrochloride.

| Condition | Recommendation | Reference |

| Solid (Long-term) | -20°C, desiccated | [2] |

| Solid (Short-term) | 0°C or Room Temperature, desiccated | [2] |

| Stock Solution (-80°C) | Use within 6 months | [1] |

| Stock Solution (-20°C) | Use within 1 month | [1] |

| Aqueous Solution | Do not store for more than one day | [3] |

Note: It is recommended to store solutions in single-use aliquots to avoid repeated freeze-thaw cycles.[1]

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) exposes the drug substance to conditions more severe than accelerated stability testing to elucidate potential degradation pathways.[6]

Objective: To assess the stability of SMANT hydrochloride under various stress conditions and develop a stability-indicating analytical method.

Materials:

-

SMANT hydrochloride

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

pH meter

-

Heating block or oven

-

Photostability chamber with UV and visible light lamps

-

Validated stability-indicating HPLC method (capable of separating the parent drug from all degradation products)

Procedure:

-

Solution Preparation: Prepare solutions of SMANT hydrochloride (e.g., at 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Add 1N HCl to the drug solution and incubate at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Add 1N NaOH to the drug solution and incubate at room temperature or a slightly elevated temperature.[8]

-

Oxidation: Add 3-30% H₂O₂ to the drug solution and store at room temperature, protected from light.[9]

-

Thermal Degradation: Store the drug solution at an elevated temperature (e.g., 80°C) in a temperature-controlled oven. A solid sample should also be stressed thermally.

-

Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions.[6]

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Processing: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.

-

Analysis:

-

Analyze all stressed samples, including a non-stressed control, using the stability-indicating HPLC method.

-

Determine the percentage of remaining SMANT hydrochloride and quantify the formation of any degradation products.

-

Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the parent peak is free from co-eluting degradants.

-

Workflow for Forced Degradation Study

Caption: Workflow for a Forced Degradation (Stress) Study.

Mechanism of Action: Hedgehog Signaling Pathway

SMANT hydrochloride is an antagonist of the Hedgehog (Hh) signaling pathway. It acts by preventing the accumulation of the 7-transmembrane protein Smoothened (Smo) in the primary cilium, a key step for pathway activation.

Caption: Inhibition of the Hedgehog Pathway by SMANT Hydrochloride.

Conclusion

This guide provides essential data and standardized protocols for evaluating the solubility and stability of SMANT hydrochloride. The quantitative solubility data in water and DMSO serves as a practical starting point for solution preparation. The detailed experimental workflows for equilibrium solubility and forced degradation studies offer researchers robust methodologies to further characterize this compound under specific experimental conditions. A thorough understanding of these properties is indispensable for ensuring the quality, reproducibility, and success of research involving this potent Smoothened inhibitor.

References

- 1. glpbio.com [glpbio.com]

- 2. SMANT hydrochloride CAS: 1177600-74-6 [aobious.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. snscourseware.org [snscourseware.org]

- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 8. Degradation chemistry of gemcitabine hydrochloride, a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Validated Stability-indicating Reverse Phase HPLC Assay Method for the Determination of Memantine Hydrochloride Drug Substance with UV-Detection Using Precolumn Derivatization Technique - PubMed [pubmed.ncbi.nlm.nih.gov]

SMANT Hydrochloride: A Technical Guide to its Potential Therapeutic Applications as a Smoothened Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of SMANT hydrochloride, a Smoothened (Smo) signaling inhibitor with potential therapeutic applications, primarily in the field of oncology.[1][2] SMANT hydrochloride's mechanism of action centers on the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation that, when aberrantly activated in adults, is a key driver in the formation and progression of various cancers.[1][2]

This document will detail the molecular mechanism of SMANT hydrochloride, summarize the available quantitative data, and provide detailed experimental protocols for its investigation. Additionally, this guide includes a supplementary section on other adamantane derivatives, such as memantine and amantadine, to provide a broader context of the therapeutic potential of this chemical scaffold, although they possess distinct mechanisms of action.

SMANT Hydrochloride: A Potent Inhibitor of the Hedgehog Signaling Pathway

Mechanism of Action

The Hedgehog signaling pathway plays a crucial role in cell growth, differentiation, and tissue patterning. In the absence of the Hedgehog ligand, the transmembrane protein Patched (PTCH1) inhibits the activity of Smoothened (Smo), a G protein-coupled receptor-like protein. This inhibition prevents Smo from accumulating in the primary cilium, a microtubule-based organelle that acts as a signaling hub. Consequently, the GLI family of transcription factors are proteolytically cleaved into their repressor forms (GLI-R), which then translocate to the nucleus to repress the transcription of Hh target genes.

Upon binding of the Hh ligand (e.g., Sonic hedgehog, Shh) to PTCH1, the inhibition of Smo is relieved. Smo then translocates to and accumulates in the primary cilium, leading to a signaling cascade that prevents the cleavage of GLI proteins into their repressor forms. The full-length activator forms of GLI (GLI-A) accumulate and translocate to the nucleus, where they activate the transcription of target genes involved in cell proliferation, survival, and differentiation.

SMANT hydrochloride is an antagonist of Smo accumulation within the primary cilium.[1] By preventing this crucial step, it effectively blocks the downstream signaling cascade, leading to the continued repression of Hh target genes.[1] Notably, SMANT hydrochloride has demonstrated equivalent activity in inhibiting both the wild-type Smo and the oncogenic mutant form, SmoM2.[1]

Potential Therapeutic Applications in Oncology

The aberrant activation of the Hedgehog signaling pathway is implicated in a variety of cancers, including basal cell carcinoma, medulloblastoma, and certain types of pancreatic, lung, and breast cancers. By inhibiting this pathway, SMANT hydrochloride presents a promising therapeutic strategy for these malignancies. Its ability to inhibit the oncogenic SmoM2 mutant is particularly significant, as this mutation is a known driver of certain cancers and can confer resistance to other Smo inhibitors.[1]

Furthermore, SMANT hydrochloride has been shown to inhibit the proliferation of cerebellar granule-cell neural progenitors (CGNPs) induced by Shh.[1] This finding suggests its potential utility in treating pediatric brain tumors like medulloblastoma, which are often driven by aberrant Hh signaling in these progenitor cells.

Quantitative Data

The following table summarizes the available quantitative data for SMANT hydrochloride.

| Parameter | Value | Assay | Cell Line | Reference |

| IC50 | 1.1 µM | Inhibition of Shh-induced Smo::EGFP fusion protein accumulation in the primary cilium | NIH/3T3 | [1][2] |

Experimental Protocols

This protocol is used to assess the effect of SMANT hydrochloride on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

96-well microplate

-

Cancer cell line of interest

-

Complete culture medium

-

SMANT hydrochloride stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of SMANT hydrochloride in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of SMANT hydrochloride or vehicle control to the respective wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully aspirate the medium from each well. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells.

This assay is used to evaluate the effect of SMANT hydrochloride on the migratory capacity of cancer cells.

Materials:

-

24-well plate with Transwell inserts (typically with 8 µm pores)

-

Cancer cell line of interest

-

Serum-free culture medium

-

Complete culture medium (containing a chemoattractant, e.g., 10% FBS)

-

SMANT hydrochloride

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Staining solution (e.g., 0.1% Crystal Violet)

-

Microscope

Procedure:

-

Insert Rehydration: Rehydrate the Transwell inserts by adding serum-free medium to the top and bottom chambers and incubating for at least 1 hour at 37°C.

-

Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL. If testing the effect of SMANT hydrochloride, pre-treat the cells with the desired concentration of the compound for a specified time before harvesting.

-

Assay Setup: Add 500 µL of complete culture medium (with chemoattractant) to the lower chamber of the 24-well plate. Add 200 µL of the cell suspension to the upper chamber of the Transwell insert. If SMANT hydrochloride is being tested, it should be included in both the upper and lower chambers at the desired concentration.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).

-

Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane by immersing the insert in fixation solution for 15 minutes. Stain the cells by immersing the insert in staining solution for 20 minutes.

-

Washing and Visualization: Gently wash the insert in water to remove excess stain. Allow the membrane to air dry.

-

Cell Counting: Count the number of migrated cells in several random fields of view under a microscope.

-

Data Analysis: Compare the number of migrated cells in the SMANT hydrochloride-treated group to the control group.

Supplementary Information: Other Adamantane Derivatives

While SMANT hydrochloride targets the Hedgehog pathway, other adamantane derivatives have distinct mechanisms of action and therapeutic targets. This section provides a brief overview of two such compounds: memantine and amantadine.

Memantine Hydrochloride: An NMDA Receptor Antagonist for Neurodegenerative Diseases

Memantine hydrochloride is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel critical for synaptic plasticity and memory.[2] In pathological conditions such as Alzheimer's disease, excessive glutamate can lead to excitotoxicity and neuronal cell death. Memantine preferentially blocks the NMDA receptor channel when it is excessively open, thereby reducing the harmful effects of glutamate without interfering with normal synaptic transmission.[2]

| Parameter | Value | Application | Reference |

| IC50 | 1-3 µM | In vitro NMDA receptor antagonism | [2] |

| IC50 | 250 µM (48h) | MCF-7 breast cancer cell viability | |

| IC50 | 400 µM | T-98 G malignant glioma cell viability |

This protocol provides a general framework for evaluating the efficacy of a compound like memantine in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).

Materials:

-

Transgenic Alzheimer's disease model mice (e.g., APP/PS1) and wild-type littermates

-

Memantine hydrochloride

-

Vehicle for drug administration (e.g., saline or drinking water)

-

Behavioral testing apparatus (e.g., Morris water maze, fear conditioning chamber)

-

Tissue collection and processing reagents

Procedure:

-

Animal Husbandry and Grouping: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Randomly assign mice to treatment groups (e.g., vehicle-treated wild-type, memantine-treated wild-type, vehicle-treated transgenic, memantine-treated transgenic).

-

Drug Administration: Administer memantine or vehicle to the mice. This can be done through various routes, such as oral gavage, intraperitoneal injection, or dissolved in the drinking water. The dosing regimen (dose and frequency) should be based on previous studies or pharmacokinetic data.

-

Behavioral Testing: After a predetermined treatment period, subject the mice to a battery of behavioral tests to assess cognitive function. For example, the Morris water maze can be used to assess spatial learning and memory.

-

Tissue Collection: Following behavioral testing, euthanize the mice and collect brain tissue for biochemical and histological analysis.

-

Biochemical and Histological Analysis: Process the brain tissue to quantify markers of Alzheimer's pathology, such as amyloid-beta plaque load and levels of hyperphosphorylated tau. This can be done using techniques like ELISA and immunohistochemistry.

-

Data Analysis: Analyze the behavioral, biochemical, and histological data to determine the effect of memantine treatment on cognitive function and Alzheimer's-like pathology in the transgenic mice.

Amantadine Hydrochloride: An Antiviral Agent

Amantadine hydrochloride has a well-established role as an antiviral agent, particularly against influenza A virus. Its primary mechanism of action is the inhibition of the M2 proton channel, a viral protein that is essential for the uncoating of the virus within the host cell. By blocking this channel, amantadine prevents the release of the viral genome into the cytoplasm, thereby halting viral replication.

| Compound | IC50 | Virus | Cell Line | Reference |

| Amantadine | 120-130 µM | SARS-CoV-2 | Human lung epithelial cells expressing ACE2 | |

| Rimantadine | 30-40 µM | SARS-CoV-2 | Human lung epithelial cells expressing ACE2 |

This assay is used to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

24-well tissue culture plates

-

Influenza A virus stock

-

Eagle's Minimum Essential Medium (EMEM)

-

Fetal Bovine Serum (FBS)

-

TPCK-treated trypsin

-

Low melting point agarose

-

Amantadine hydrochloride

-

Formaldehyde

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed MDCK cells in 24-well plates at a density that will result in a confluent monolayer the next day.

-

Virus Adsorption: The following day, wash the cell monolayer with serum-free EMEM. Inoculate the cells with a dilution of influenza virus that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well). Incubate for 1 hour at 37°C to allow for virus adsorption.

-

Compound Treatment: During the virus adsorption, prepare serial dilutions of amantadine hydrochloride in an overlay medium containing EMEM, 1% FBS, TPCK-trypsin, and low melting point agarose.

-

Overlay: After the adsorption period, remove the virus inoculum and wash the cells. Add 1 mL of the amantadine-containing overlay medium to each well.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days to allow for plaque formation.

-

Fixation and Staining: Fix the cells with 10% formaldehyde for at least 1 hour. Remove the agarose overlay and stain the cell monolayer with crystal violet solution.

-

Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each concentration of amantadine compared to the virus control (no compound). Determine the EC₅₀ (the concentration of the compound that inhibits plaque formation by 50%).

Synthesis of Adamantane Derivatives

The following is a general two-step procedure for the synthesis of an amino-adamantane derivative, which serves as a foundational method for producing compounds like memantine.

References

In-Depth Technical Guide: Discovery and History of SMANT Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMANT hydrochloride, with the chemical name N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride, is a novel small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1] Its discovery marked a significant advancement in the search for therapeutic agents targeting this critical developmental and oncogenic pathway. This technical guide provides a comprehensive overview of the discovery, history, and preclinical characterization of SMANT hydrochloride, with a focus on its unique mechanism of action, quantitative data, and the experimental protocols employed in its initial investigation.

Discovery and History

SMANT hydrochloride was identified through a high-content screen designed to directly analyze the ciliary translocation of Smoothened (Smo), a key signal transducer in the Hh pathway.[1] The discovery was first reported by Wang and colleagues in a 2012 publication in ACS Chemical Biology. The name "SMANT" is an acronym for "Smo Mutant ANTagonist," highlighting its distinctive ability to inhibit a drug-resistant mutant form of Smoothened.[1]

The screening campaign aimed to identify compounds that could block the Sonic hedgehog (Shh)-driven accumulation of Smo within the primary cilium, a crucial step in Hh pathway activation.[1] This approach led to the identification of several new classes of Smo antagonists, with SMANT hydrochloride emerging as a compound with a particularly interesting and novel mechanism of action.[1]

Mechanism of Action

SMANT hydrochloride exerts its inhibitory effect on the Hedgehog signaling pathway by preventing the accumulation of Smoothened in the primary cilium.[1] Unlike many other Smo antagonists, SMANT hydrochloride is effective against both wild-type Smo and the oncogenic, ligand-independent mutant SmoM2, which is associated with clinical resistance to other Hh pathway inhibitors.[1] This suggests that SMANT hydrochloride may bind to a different site on Smo or inhibit its function through an allosteric mechanism that is not compromised by the SmoM2 mutation.

The inhibition of Smo accumulation in the primary cilium effectively blocks the downstream signaling cascade that leads to the activation of Gli transcription factors and the subsequent expression of Hh target genes.[1]

Physicochemical Properties

| Property | Value |

| Chemical Name | N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride |

| Molecular Formula | C16H23BrN2O.HCl |

| Molecular Weight | 375.73 g/mol |

| CAS Number | 1177600-74-6 |

Quantitative Data

The primary quantitative data for SMANT hydrochloride from its initial characterization is its potency in inhibiting the translocation of Smoothened to the primary cilium.

| Assay | Cell Line | Parameter | Value | Reference |

| Shh-induced Smo::EGFP ciliary accumulation | NIH-3T3 cells | IC50 | 1.1 μM | [1] |

A structurally related analog, SMANT-2, was also identified but showed lower potency in the same assay.[1]

Experimental Protocols

Smoothened Ciliary Translocation Assay

This high-content screening assay was central to the discovery of SMANT hydrochloride.

-

Cell Line: NIH-3T3 cells stably expressing a Smoothened-EGFP fusion protein (Smo::EGFP).

-

Protocol:

-

Cells were plated in 96-well plates and grown to confluence.

-

Cells were serum-starved to induce the formation of primary cilia.

-

Compounds, including SMANT hydrochloride, were added to the wells at various concentrations.

-

Sonic hedgehog (Shh) conditioned medium was added to stimulate the translocation of Smo::EGFP to the primary cilia.

-

Cells were fixed and stained with an antibody against acetylated tubulin to mark the primary cilia.

-

Plates were imaged using an automated fluorescence microscope.

-

Image analysis software was used to quantify the percentage of cilia with Smo::EGFP accumulation.

-

IC50 values were calculated from the dose-response curves.[1]

-

Gli-Luciferase Reporter Assay

This assay was used to confirm the inhibitory activity of SMANT hydrochloride on the downstream signaling of the Hedgehog pathway.

-

Cell Line: NIH-3T3 cells transiently transfected with a Gli-responsive firefly luciferase reporter construct and a constitutively active Renilla luciferase construct (for normalization).

-

Protocol:

-

Cells were plated in 96-well plates.

-

Cells were transfected with the reporter plasmids.

-

Compounds, including SMANT hydrochloride, were added to the wells.

-

Shh conditioned medium was added to activate the Hh pathway.

-

After incubation, cells were lysed, and luciferase activity was measured using a dual-luciferase reporter assay system.

-

Firefly luciferase activity was normalized to Renilla luciferase activity to control for transfection efficiency and cell viability.[1]

-

Synthesis

A detailed, step-by-step synthesis protocol for SMANT hydrochloride is not provided in the primary publication by Wang et al. (2012) or its supplementary information. Furthermore, extensive searches for a specific, publicly available synthesis protocol for N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride have not yielded a detailed experimental procedure. The compound is available from commercial suppliers for research purposes.

Preclinical Data

The initial publication on SMANT hydrochloride focuses on its in vitro characterization.[1] As of now, there is a lack of publicly available data on the in vivo efficacy, pharmacokinetics, and toxicology of SMANT hydrochloride. Further studies would be required to evaluate its potential as a therapeutic agent.

Visualizations

Caption: Hedgehog signaling pathway and the inhibitory action of SMANT hydrochloride.

Caption: High-content screening workflow for the discovery of SMANT hydrochloride.

Caption: Unique mechanism of SMANT hydrochloride against wild-type and mutant Smoothened.

References

An In-depth Technical Guide on the Receptor Binding Affinity of Memantine Hydrochloride

Disclaimer: Initial searches for "SMANT hydrochloride" did not yield relevant results. Based on the similarity of the term and the nature of the technical request, this document assumes the query was intended to be for Memantine hydrochloride . All subsequent information pertains to Memantine hydrochloride.

Introduction

Memantine hydrochloride is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a moderate affinity, strong voltage dependency, and rapid on/off kinetics.[1] It is clinically used in the treatment of moderate to severe Alzheimer's disease. Its mechanism of action is centered on the modulation of glutamatergic neurotransmission. Under pathological conditions characterized by excessive glutamate release, tonic activation of NMDA receptors leads to excitotoxicity and neuronal damage. Memantine selectively blocks the NMDA receptor's ion channel when it is excessively open, thereby mitigating the detrimental effects of glutamate while preserving the physiological, transient activation required for synaptic plasticity and memory formation.[1] This guide provides a detailed overview of the receptor binding profile of Memantine hydrochloride, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Receptor Binding Affinity Profile

The primary pharmacological target of Memantine is the NMDA receptor. However, it has been evaluated for its affinity at other neurotransmitter receptors. The following table summarizes the available quantitative data on the binding affinity of Memantine hydrochloride to various receptors.

| Receptor | Ligand | Assay Type | Species | Tissue/System | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |

| NMDA | [³H]-MK-801 | Radioligand Binding | Human | Recombinant NR1/NR2A | - | 300 | [2] |

| NMDA | - | Electrophysiology | Rat | Cultured Hippocampal Neurons | - | 2920 | [3] |

| NMDA (Extrasynaptic) | - | Electrophysiology | - | - | - | 22 | [2] |

| NMDA (Synaptic) | - | Electrophysiology | - | - | - | 2500 | [2] |

| 5-HT₃ | [³H]-LY 278584 | Radioligand Binding | Human | Cloned | >10000 | - | [4] |

Note: IC₅₀ values for NMDA receptors can vary significantly depending on the experimental conditions, such as membrane potential and the presence of co-agonists. The values presented reflect a range found in the literature under different assay conditions.

Experimental Protocols

This protocol describes a competitive binding assay to determine the affinity of Memantine hydrochloride for the NMDA receptor using a radiolabeled ligand like [³H]-MK-801.

a. Materials:

-

Membranes: Rat brain membrane preparations or membranes from cells expressing recombinant human NMDA receptors (e.g., HEK293 cells).

-

Radioligand: [³H]-MK-801.

-

Test Compound: Memantine hydrochloride.

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

b. Methods:

-

Membrane Preparation: Homogenize rat brain tissue or cultured cells expressing NMDA receptors in cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.

-